molecular formula C4H5Br2F3 B132240 1,4-Dibromo-1,1,2-trifluorobutane CAS No. 155957-57-6

1,4-Dibromo-1,1,2-trifluorobutane

Cat. No.: B132240
CAS No.: 155957-57-6
M. Wt: 269.89 g/mol
InChI Key: UNPJUIZHZWFYLY-UHFFFAOYSA-N
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Description

1,4-Dibromo-1,1,2-trifluorobutane is an organic compound with the molecular formula C4H5Br2F3 It is a halogenated butane derivative, characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-1,1,2-trifluorobutane can be synthesized through the bromination of 4-bromo-1,1,2-trifluoro-1-butene. The reaction typically involves the addition of hydrogen bromide (HBr) to 4-bromo-1,1,2-trifluoro-1-butene in the presence of a solvent such as dichloromethane at low temperatures . The reaction mixture is stirred for a specific duration to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of efficient brominating agents and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-1,1,2-trifluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Zinc powder and dimethyl sulfoxide (DMSO) are commonly used in reduction reactions.

Major Products Formed

    Substitution: Products such as 1,4-dihydroxy-1,1,2-trifluorobutane.

    Reduction: 1,4-difluoro-1,1,2-trifluorobutane.

Mechanism of Action

The mechanism of action of 1,4-dibromo-1,1,2-trifluorobutane involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms in the compound can form strong interactions with nucleophilic sites on target molecules, influencing their reactivity and stability .

Properties

IUPAC Name

1,4-dibromo-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPJUIZHZWFYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382640
Record name 1,4-dibromo-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155957-57-6
Record name 1,4-dibromo-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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